molecular formula C6H8N2O3 B6144256 (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate CAS No. 1240526-45-7

(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate

Cat. No. B6144256
CAS RN: 1240526-45-7
M. Wt: 156.14 g/mol
InChI Key: LQHPMEPSTMMRMT-UHFFFAOYSA-N
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Description

“(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate” is a chemical compound with the molecular formula C6H8N2O3 and a molecular weight of 156.14 .

Scientific Research Applications

Anticancer Evaluation

This compound has been evaluated for its potential anticancer properties. For instance, a study published on MDPI showed that derivatives of 1,3,4-oxadiazoles, which include the mentioned compound, have shown potent anticancer activities against MCF-7 breast cancer cell lines .

Antibacterial Activity

Research indicates that compounds with the 1,3,4-oxadiazole moiety exhibit moderate antibacterial action against various bacterial strains such as S. aureus and E. coli .

Oral Bioavailability

In silico results suggest that compounds like (5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate conform to Lipinski’s rule of five, indicating positive oral bioavailability which is crucial for drug development .

Mitochondrial Enzyme Activity Measurement

The compound has been used in MTT assays to measure the activity of mitochondrial enzymes in living cells by reducing tetrazolium dye to formazan, which is essential in quantifying cell viability .

Synthesis and Characterization

There has been significant research into the synthesis and characterization of oxadiazoles. Studies have detailed the process of cyclization and nucleophilic alkylation to create unique series of oxadiazoles for further evaluation .

Drug Design and Synthesis

The compound serves as a building block in the design and synthesis of more complex molecules with potential therapeutic effects. For example, a series of substituted benzamides incorporating the oxadiazole moiety were synthesized for anticancer evaluation .

properties

IUPAC Name

(5-methyl-1,3,4-oxadiazol-2-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O3/c1-4-7-8-6(11-4)3-10-5(2)9/h3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQHPMEPSTMMRMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401231165
Record name 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methyl-1,3,4-oxadiazol-2-yl)methyl acetate

CAS RN

1240526-45-7
Record name 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1240526-45-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Oxadiazole-2-methanol, 5-methyl-, 2-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401231165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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